molecular formula C13H22N2O4 B1530715 Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate CAS No. 266353-22-4

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Cat. No. B1530715
M. Wt: 270.32 g/mol
InChI Key: PFLUMIJVNZJWQR-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is a chemical compound with the molecular formula C13H22N2O4. It has a molecular weight of 270.32 g/mol. This compound is typically stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.
  • Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application 2: Synthesis of Biotin Derivatives

  • Scientific Field : Biochemistry
  • Summary of the Application : This compound is used as an intermediate in the synthesis of Biotin derivatives . Biotin is a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
  • Methods of Application : The compound was synthesized from L-cystine in overall yield 67% through three steps, which synthesis included esterification, protection of amine and thiol .
  • Results or Outcomes : The resulting compound, ®-methyl 2- ((tert-butoxycarbonyl) amino)-3- ((tert-butyldimethylsilyl) thio) propanoate, is a key intermediate of the natural product Biotin .

Application 3: Synthesis of Room-Temperature Ionic Liquids

  • Scientific Field : Physical Chemistry
  • Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application : The compound is used as a starting material in the synthesis of these ionic liquids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The resulting ionic liquids have multiple reactive groups, expanding the applicability of AAILs .

Application 4: Direct Introduction of the tert-butoxycarbonyl Group

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application : The method has been developed using flow microreactor systems .
  • Results or Outcomes : Tertiary butyl esters find large applications in synthetic organic chemistry .

Application 5: Synthesis of Amino Acid Ionic Liquids

  • Scientific Field : Physical Chemistry
  • Summary of the Application : This compound is used in the preparation of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups, which makes them useful for organic synthesis .
  • Methods of Application : The compound is used as a starting material in the synthesis of these ionic liquids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The resulting ionic liquids have multiple reactive groups, expanding the applicability of AAILs .

Application 6: Synthesis of Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application : The method has been developed using flow microreactor systems .
  • Results or Outcomes : Tertiary butyl esters find large applications in synthetic organic chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUMIJVNZJWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org

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